4-Isopropyl styrene 4-Isopropyl styrene
Brand Name: Vulcanchem
CAS No.: 2055-40-5
VCID: VC2402566
InChI: InChI=1S/C11H14/c1-4-10-5-7-11(8-6-10)9(2)3/h4-9H,1H2,2-3H3
SMILES: CC(C)C1=CC=C(C=C1)C=C
Molecular Formula: C11H14
Molecular Weight: 146.23 g/mol

4-Isopropyl styrene

CAS No.: 2055-40-5

Cat. No.: VC2402566

Molecular Formula: C11H14

Molecular Weight: 146.23 g/mol

* For research use only. Not for human or veterinary use.

4-Isopropyl styrene - 2055-40-5

Specification

CAS No. 2055-40-5
Molecular Formula C11H14
Molecular Weight 146.23 g/mol
IUPAC Name 1-ethenyl-4-propan-2-ylbenzene
Standard InChI InChI=1S/C11H14/c1-4-10-5-7-11(8-6-10)9(2)3/h4-9H,1H2,2-3H3
Standard InChI Key QQHQTCGEZWTSEJ-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)C=C
Canonical SMILES CC(C)C1=CC=C(C=C1)C=C
Boiling Point 204.1 °C
Melting Point -44.7 °C

Introduction

Chemical Identity and Structure

4-Isopropyl styrene is an aromatic hydrocarbon with a molecular formula of C₁₁H₁₄. The compound features a benzene ring with a vinyl group (CH=CH₂) at one position and an isopropyl group (CH(CH₃)₂) at the para position relative to the vinyl group. This structural arrangement contributes to its distinctive chemical and physical properties.

Identification Data

ParameterValueReference
IUPAC Name1-ethenyl-4-propan-2-ylbenzene
CAS Registry Number2055-40-5
Molecular FormulaC₁₁H₁₄
Molecular Weight146.229 g/mol
Exact Mass146.110 g/mol
InChI KeyQQHQTCGEZWTSEJ-UHFFFAOYSA-N
Synonymsp-Isopropylstyrene, 1-Vinyl-4-isopropylbenzene, p-vinylcumene, 4-isopropyl-styrene

Physical and Chemical Properties

4-Isopropyl styrene exhibits specific physical and chemical properties that make it valuable for various applications. Its properties are influenced by both the aromatic ring and the functional groups attached to it.

Physical Properties

PropertyValueReference
Physical StateColorless liquid
Density0.883 g/cm³
Melting Point-44.7°C
Boiling Point204.6°C at 760 mmHg
Flash Point70.1°C
Refractive Index1.533
Vapor Pressure0.374 mmHg at 25°C
LogP3.453

Thermodynamic Properties

The thermodynamic properties of 4-isopropyl styrene have been calculated using various methods, providing valuable data for chemical engineers and researchers.

PropertyValueUnitMethodReference
Δ₁G° (Gibbs free energy)229.92kJ/molJoback Calculation
Δ₁H° gas (Enthalpy of formation)74.84kJ/molJoback Calculation
Δ₁₁₁H° (Enthalpy of fusion)13.09kJ/molJoback Calculation
Δ₁₁₁H° (Enthalpy of vaporization)41.96kJ/molJoback Calculation
Critical Temperature (T₁)691.48KJoback Calculation
Critical Pressure (P₁)2746.90kPaJoback Calculation
Critical Volume (V₁)0.518m³/kmolJoback Calculation

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 4-isopropyl styrene:

¹H NMR (500 MHz, CDCl₃): δ 1.29 (s, J = 6.5 Hz, 6H), 2.94 (s, 1H), 5.22 (d, J = 11.0 Hz, 1H), 5.74 (d, J = 18.0 Hz, 1H), 6.71-6.76 (q, 1H), 7.23 (d, J = 8.5 Hz, 2H), 7.38 (d, J = 7.5 Hz, 2H) .

Vapor Pressure Data

The Antoine equation parameters for calculating vapor pressure have been determined:

log₁₀(P) = A - (B / (T + C))
where P = vapor pressure (bar) and T = temperature (K)

Temperature Range (K)ABCReference
307.9 to 475.74.645842035.762-37.095

Synthesis Methods

Several synthetic routes have been developed for the preparation of 4-isopropyl styrene, with varying levels of efficiency and selectivity.

Friedel-Crafts Alkylation

Chemical Reactions

4-Isopropyl styrene undergoes a variety of chemical reactions, primarily due to the reactivity of the vinyl group and the aromatic ring.

Polymerization

The vinyl group in 4-isopropyl styrene makes it susceptible to polymerization reactions, which can proceed through different mechanisms:

Radical Polymerization

Radical polymerization involves the formation of polymers through the reaction of free radicals. Common initiators include benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). The process begins with an initiation step where the radical initiator decomposes to form free radicals that react with the vinyl group of 4-isopropyl styrene, forming a new radical species. This propagation step continues, leading to the formation of long polymer chains.

Emulsion Polymerization

In soap-free emulsion polymerization, 4-isopropyl styrene can behave similarly to other styrene derivatives. The monomer transfer from the bulk monomer phase to growing particles occurs via the coalescence of minimonomer droplets with particles. These droplets are stabilized by the adsorption of surface-active oligomers generated by reactions in both the aqueous phase and at the interface .

Electrophilic Aromatic Substitution

The aromatic ring in 4-isopropyl styrene can undergo various electrophilic aromatic substitution reactions:

Nitration

4-Isopropyl styrene can react with nitrating agents to form nitro derivatives. For example, the synthesis of 4-isopropyl-omega-nitrostyrene has been documented using copper(II) nitrate trihydrate in a mixture of acetonitrile and water at 130°C for 12 hours, with a reported yield of 72% .

Other Reactions

The vinyl group can participate in various addition reactions, including halogenation, hydroxylation, and cycloadditions. These reactions provide access to a wide range of functionalized derivatives with potential applications in organic synthesis and materials science.

Applications

4-Isopropyl styrene finds applications in various fields due to its unique structure and reactivity.

Polymer Chemistry

The compound serves as a monomer in the synthesis of polymers and copolymers, which are utilized in the production of plastics, resins, and coatings. The resulting polymers can have distinctive properties compared to those derived from unsubstituted styrene due to the presence of the isopropyl group.

Materials Science

4-Isopropyl styrene is used in the development of advanced materials, including nanocomposites and block copolymers. These materials may exhibit tailored physical properties such as thermal stability, mechanical strength, and solubility characteristics.

Organic Synthesis

As a functionalized aromatic compound, 4-isopropyl styrene serves as a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules with specific substitution patterns.

CategoryInformationReference
Risk Statements10-36/37/38 (Flammable, Irritating to eyes, respiratory system, and skin)
Safety Statements16-26-36 (Keep away from sources of ignition, In case of contact with eyes rinse immediately with plenty of water, Wear suitable protective clothing)
UN Number1993 (Flammable liquid, n.o.s.)

Comparison with Similar Compounds

4-Isopropyl styrene belongs to a family of substituted styrenes, each with distinct properties based on their substitution patterns.

Structural Analogs

CompoundStructureDistinctive FeaturesReference
StyreneC₆H₅-CH=CH₂Parent compound, widely used in polystyrene production
4-MethylstyreneCH₃-C₆H₄-CH=CH₂Contains methyl group at para position
3-Isopropyl styreneC₁₁H₁₄ (isopropyl at meta position)Isomeric structure with different reactivity patterns
4-tert-Butylstyrene(CH₃)₃C-C₆H₄-CH=CH₂Contains bulkier tert-butyl group

Polymer Comparison

The polymers derived from 4-isopropyl styrene exhibit different properties compared to other styrene-based polymers. For context, the densities of various polymers are presented below:

PolymerDensity (g/cc)Reference
Poly(4-methylstyrene)1.04
Polystyrene (general purpose)1.04-1.06
Poly(4-isopropyl styrene)~0.98 (estimated)

The presence of the isopropyl group in poly(4-isopropyl styrene) likely reduces the density compared to unsubstituted polystyrene due to the increased free volume resulting from the bulky isopropyl groups.

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